molecular formula C7H6N4O2 B12615911 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 904085-94-5

1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No.: B12615911
CAS No.: 904085-94-5
M. Wt: 178.15 g/mol
InChI Key: RKXZZNFUJRKKTI-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is a chemical compound characterized by the presence of a hydroxyphenyl group attached to a dihydrotetrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using sodium nitrite in the presence of acetic acid to yield the tetrazolone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The tetrazolone ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 1-(3-Ketophenyl)-1,2-dihydro-5H-tetrazol-5-one.

    Reduction: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrazolone ring can interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is unique due to the presence of both the hydroxyphenyl group and the tetrazolone ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.

Properties

CAS No.

904085-94-5

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-1H-tetrazol-5-one

InChI

InChI=1S/C7H6N4O2/c12-6-3-1-2-5(4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)

InChI Key

RKXZZNFUJRKKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)NN=N2

Origin of Product

United States

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